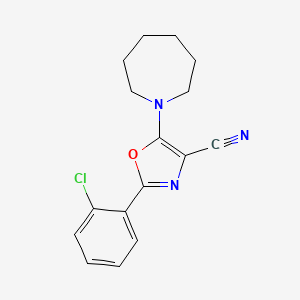
5-(Azepan-1-yl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azepan-1-yl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepan-1-yl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azepane Group: The azepane ring can be introduced via nucleophilic substitution reactions.
Chlorination: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azepane ring or the oxazole ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Products may include amine derivatives.
Substitution: Products may include substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Azepan-1-yl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile would depend on its specific biological target. Generally, oxazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-oxazole-4-carbonitrile: Lacks the azepane and chlorophenyl groups.
5-(Piperidin-1-yl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile: Similar structure but with a piperidine ring instead of an azepane ring.
Uniqueness
5-(Azepan-1-yl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile is unique due to the presence of the azepane ring, which may confer different biological activities compared to similar compounds. The chlorophenyl group also adds to its distinct chemical properties, potentially affecting its reactivity and interactions with biological targets.
Properties
IUPAC Name |
5-(azepan-1-yl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c17-13-8-4-3-7-12(13)15-19-14(11-18)16(21-15)20-9-5-1-2-6-10-20/h3-4,7-8H,1-2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNCJXDRXHRFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-dichloro-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide](/img/structure/B5736257.png)
![4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B5736271.png)
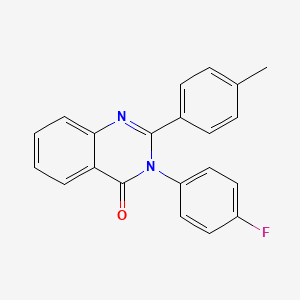
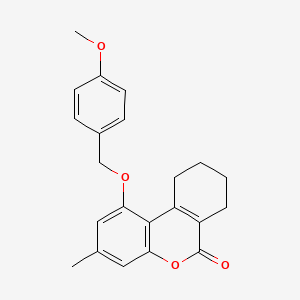
![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B5736285.png)
![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-methylbenzenecarboximidamide](/img/structure/B5736286.png)
![4-fluoro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5736297.png)
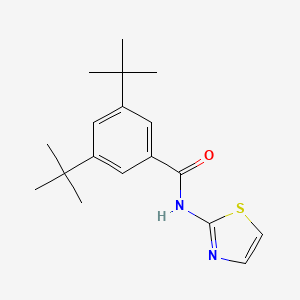
![2-(4-ethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5736308.png)

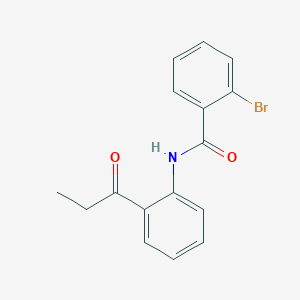
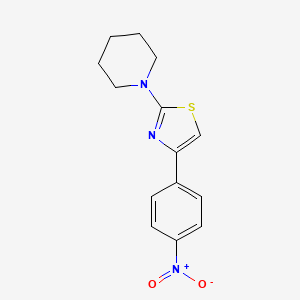
![5-[(2,6-DIFLUOROPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE](/img/structure/B5736325.png)
![2-[3-(hydroxymethyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5736330.png)
